molecular formula C10H21NO B2612052 (2R)-2-Methyl-4-(oxan-4-yl)butan-1-amine CAS No. 2248201-88-7

(2R)-2-Methyl-4-(oxan-4-yl)butan-1-amine

Cat. No. B2612052
CAS RN: 2248201-88-7
M. Wt: 171.284
InChI Key: WTUQAZPPIFQIOQ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-Methyl-4-(oxan-4-yl)butan-1-amine, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It is a small molecule that has been used in scientific research for its potential therapeutic applications in various diseases.

Mechanism of Action

(2R)-2-Methyl-4-(oxan-4-yl)butan-1-amine exerts its effects by binding to and activating α7 nAChRs, which are widely distributed throughout the brain and other tissues. Activation of these receptors leads to the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in a wide range of physiological processes.
Biochemical and Physiological Effects:
(2R)-2-Methyl-4-(oxan-4-yl)butan-1-amine has been shown to have a number of biochemical and physiological effects, including increasing the release of acetylcholine and other neurotransmitters, improving cognitive function, reducing inflammation, and modulating the immune response. It has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (2R)-2-Methyl-4-(oxan-4-yl)butan-1-amine in lab experiments is its high selectivity for α7 nAChRs, which allows for more precise targeting of these receptors. However, one limitation is that its effects may be influenced by other factors, such as the presence of other neurotransmitters or changes in the local microenvironment.

Future Directions

There are several potential future directions for research on (2R)-2-Methyl-4-(oxan-4-yl)butan-1-amine, including further exploration of its therapeutic potential in various diseases, investigation of its effects on other physiological processes, and development of more selective and potent α7 nAChR agonists. Additionally, research could focus on optimizing the synthesis method to improve yields and reduce costs.

Synthesis Methods

(2R)-2-Methyl-4-(oxan-4-yl)butan-1-amine can be synthesized using a multi-step process. The first step involves the reaction of 4-bromobutyric acid with 2-methyl-1,3-propanediol to produce the corresponding diester. The diester is then reacted with oxan-4-ol in the presence of a base to yield the desired product, (2R)-2-Methyl-4-(oxan-4-yl)butan-1-amine.

Scientific Research Applications

(2R)-2-Methyl-4-(oxan-4-yl)butan-1-amine has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and inflammatory bowel disease. It has been shown to improve cognitive function in animal models of Alzheimer's disease and to reduce inflammation in models of inflammatory bowel disease.

properties

IUPAC Name

(2R)-2-methyl-4-(oxan-4-yl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-9(8-11)2-3-10-4-6-12-7-5-10/h9-10H,2-8,11H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUQAZPPIFQIOQ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1CCOCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1CCOCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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